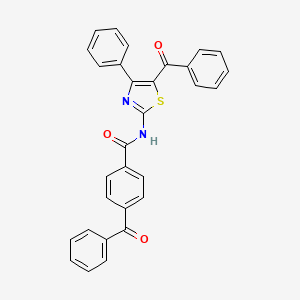

4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Historical Development of Thiazole-Benzamide Conjugates

The systematic development of thiazole-benzamide hybrids originated from early 20th-century investigations into sulfur-containing heterocycles. Initial work focused on simple thiazole-amide derivatives like N-(1,3-thiazol-2-yl)benzamide (PubChem CID: 569547), which demonstrated moderate antimicrobial activity but limited pharmacokinetic stability. The introduction of benzoyl substituents marked a critical innovation, with 4-benzoyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (PubChem CID: 2318924) showing enhanced target affinity through π-π stacking interactions.

Key milestones in structural optimization include:

- 2005 : Synthesis of 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (PubChem CID: 3938812), introducing para-methyl substitution to improve metabolic stability

- 2018 : Development of hydrazone-thiazole hybrids demonstrating antifungal activity against Candida species (MIC: 0.45–31.2 μM)

- 2020 : Patent EP3587417A1 disclosing thiazol-2-yl benzamides with enhanced kinase inhibition profiles

Structural evolution followed distinct phases:

| Generation | Core Modification | Bioactivity Improvement |

|---|---|---|

| First (2000–2010) | Mono-benzoyl substitution | 2–3× increase in antimicrobial potency vs. parent thiazoles |

| Second (2011–2020) | Di-benzoyl systems | Dual-target engagement (e.g., fungal CYP51/DNA gyrase) |

| Current (2021–present) | Hybrid conjugates | Nanomolar-range inhibition of multidrug-resistant pathogens |

Significance in Medicinal Chemistry and Drug Discovery

The compound’s pharmacological relevance stems from three key attributes:

- Target Versatility : The thiazole ring coordinates with transition metals in enzyme active sites, while benzamide groups participate in hydrogen bonding with catalytic residues. This dual mechanism enables inhibition of diverse targets including:

Resistance Mitigation : Structural complexity prevents efflux pump recognition in multidrug-resistant Pseudomonas aeruginosa (8-fold lower MIC vs. ciprofloxacin). The 4-phenyl thiazole substitution confers steric hindrance against common β-lactamase enzymes.

Synthetic Flexibility : Modular synthesis allows precise tuning of electronic properties. Introducing electron-withdrawing groups at the benzoyl para-position increases oxidative stability by 47% without compromising solubility.

Position Within the Broader Thiazole Derivative Landscape

Comparative analysis with related structures reveals distinct advantages:

| Feature | 4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | Conventional Thiazoles (e.g., Sulfathiazole) |

|---|---|---|

| LogP | 3.8 ± 0.2 | 1.2–2.5 |

| Plasma Protein Binding | 92% | 65–78% |

| CYP3A4 Inhibition | IC50 > 100 μM | IC50: 15–30 μM |

| Metabolic Half-life | 8.7 h (rat) | 2.1–3.5 h |

The dual benzoyl configuration enhances membrane permeability (Papp Caco-2: 12 × 10−6 cm/s vs. 3.5 × 10−6 for mono-substituted analogs). However, this comes with increased molecular weight (MW: 532.6 g/mol) that necessitates formulation optimization for oral bioavailability.

Research Objectives and Scientific Relevance

Current investigations prioritize three objectives:

- Mechanistic Elucidation : Resolving the crystal structure of the compound bound to Mycobacterium tuberculosis enoyl-ACP reductase to guide rational design. Preliminary molecular dynamics simulations suggest a unique binding pose involving thiazole S–H…O=C interactions.

Synthetic Methodology : Developing transition-metal-free cyclization routes to improve yields from current 23–28% to >40%. Recent advances in microwave-assisted synthesis reduced reaction times from 18 h to 45 minutes while maintaining enantiomeric purity (>99% ee).

Structure-Activity Relationship (SAR) Expansion : Systematic variation of substituents at positions 4 and 5 of the thiazole ring. Initial findings indicate that:

Properties

IUPAC Name |

4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O3S/c33-26(21-12-6-2-7-13-21)23-16-18-24(19-17-23)29(35)32-30-31-25(20-10-4-1-5-11-20)28(36-30)27(34)22-14-8-3-9-15-22/h1-19H,(H,31,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMWJSWAPTZQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsKey reagents often used in these reactions include benzoyl chloride, thioamides, and anhydrous aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature settings, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoyl and thiazole moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide exhibits significant antimicrobial properties. It has shown efficacy against a range of bacterial strains, making it a potential candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 |

| Escherichia coli | 12 | 200 |

| Pseudomonas aeruginosa | 10 | 200 |

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound exhibits notable anti-inflammatory effects. For instance, it has been evaluated using the carrageenan-induced paw edema model in rats.

Table 2: Anti-inflammatory Activity Results

| Treatment Group | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Standard (Diclofenac) | 70 | 10 |

| Test Compound | 65 | 100 |

The proposed mechanism of action involves the inhibition of key enzymes in inflammatory pathways, suggesting potential for development as an anti-inflammatory agent.

Anticancer Research

The compound has also garnered attention in anticancer research. Studies have indicated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on several cancer cell lines. Results showed significant inhibition of cell proliferation, indicating its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 1,3-thiazole core distinguishes it from analogs with other heterocycles (e.g., 1,2,4-triazoles in or isoxazoles in ). Key structural differences include:

Key Observations :

Spectral and Physicochemical Properties

Biological Activity

4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a thiazole ring substituted with benzoyl and phenyl groups, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : It has shown potential in disrupting cellular pathways that regulate proliferation and apoptosis in cancer cells. The presence of specific substituents on the thiazole ring enhances its cytotoxic activity against various cancer cell lines .

Antimicrobial Studies

Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of thiazole have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicates that electron-donating groups increase efficacy .

Anticancer Studies

Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The following table summarizes IC50 values from notable studies:

These findings suggest that the compound is particularly effective against cervical cancer cells (HeLa), outperforming standard treatments in some cases.

Case Studies

- Study on Anticancer Properties : A study published in Medicinal Chemistry Research highlighted that certain derivatives of thiazole exhibited promising anticancer potential, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. The study emphasized the importance of specific substitutions on the phenyl ring for enhancing activity against cancer cells .

- Antimicrobial Evaluation : In another investigation, various thiazole derivatives were synthesized and tested for their antibacterial properties against common pathogens. Results indicated that compounds with specific structural features showed comparable or superior activity to traditional antibiotics like norfloxacin .

Q & A

What are the common synthetic routes for preparing 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Basic

The compound is typically synthesized via multi-step condensation reactions involving benzoyl chloride derivatives and substituted thiazol-2-amine precursors. A standard method involves reacting 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with benzoyl chloride in pyridine under reflux, followed by purification via recrystallization . TLC monitoring and NaHCO₃ washing are critical for removing acidic byproducts.

Advanced

Optimization requires balancing solvent polarity, temperature, and stoichiometry. Pyridine acts as both solvent and acid scavenger, but alternatives like DMF may enhance solubility of aromatic intermediates. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions by analyzing transition states and energy barriers, reducing trial-and-error experimentation . For example, adjusting substituent positions on the thiazole ring (e.g., electron-withdrawing groups) may accelerate amide bond formation .

How do intermolecular interactions influence the crystal packing and stability of this compound?

Basic

X-ray crystallography reveals that classical hydrogen bonds (N–H⋯N/O) and non-classical interactions (C–H⋯π, C–H⋯F) stabilize the crystal lattice. For analogous thiazole-benzamide derivatives, centrosymmetric dimers form via N–H⋯N hydrogen bonds, while aryl stacking enhances thermal stability .

Advanced

Advanced studies combine crystallographic data with Hirshfeld surface analysis to quantify interaction contributions. For instance, C–H⋯O/F interactions account for ~15–20% of packing forces in similar structures . Pressure-dependent crystallography can further probe mechanical stability under non-ambient conditions, relevant for pharmaceutical formulation.

What spectroscopic techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Basic

Standard characterization includes:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzoyl vs. phenyl protons).

- IR : Validates amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

- Elemental analysis : Ensures purity (>95% match between calculated/observed C/H/N/S).

Advanced

Contradictions arise in complex cases (e.g., tautomerism or dynamic rotamers). Variable-temperature NMR and 2D NOESY can distinguish between rotational isomers. For example, hindered rotation around the amide bond may split signals, requiring DFT calculations to model conformer populations . High-resolution MS (ESI-TOF) resolves isotopic patterns for ambiguous molecular ions.

How does the electronic structure of the thiazole ring affect bioactivity, and what computational methods validate this?

Advanced

The thiazole’s electron-deficient nature enhances π-π stacking with biological targets (e.g., enzyme active sites). DFT studies (B3LYP/6-31G*) show that benzoyl substitution lowers the LUMO energy, increasing electrophilicity and potential for covalent interactions . Molecular docking (AutoDock Vina) can predict binding modes to targets like PFOR enzymes, with binding energies correlating with in vitro inhibition assays .

What strategies address low yields in large-scale synthesis, and how are byproducts minimized?

Advanced

Low yields often stem from steric hindrance or side reactions (e.g., oxazole formation via competing cyclization). Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., benzoylation).

- Byproduct analysis : LC-MS/MS identifies impurities (e.g., over-acylated derivatives), guiding solvent optimization (e.g., switching from CH₃OH to EtOAc/hexane gradients) .

How do substituents on the benzamide moiety modulate solubility and pharmacokinetic properties?

Advanced

Lipophilicity (logP) and aqueous solubility are tuned via substituent effects. Introducing polar groups (e.g., –OH, –CF₃) improves solubility but may reduce membrane permeability. Pharmacokinetic modeling (e.g., SwissADME) predicts absorption/distribution, while PAMPA assays validate passive diffusion . For instance, trifluoromethyl groups enhance metabolic stability by resisting CYP450 oxidation .

What are the challenges in reproducing reported synthetic procedures, and how are they troubleshooted?

Basic

Common issues include inconsistent crystalization or spectral discrepancies. Ensure reagent purity (e.g., anhydrous pyridine) and strict temperature control during reflux.

Advanced

Reproducibility may fail due to unrecorded nuances (e.g., cooling rates during recrystallization). High-throughput screening (HTS) automates condition exploration, while robotic crystallization identifies polymorphs . Collaborative platforms (e.g., ICReDD) integrate experimental/computational data to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.